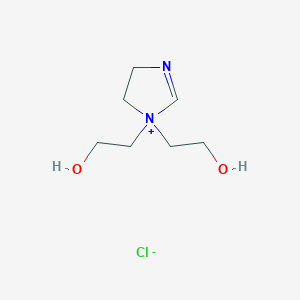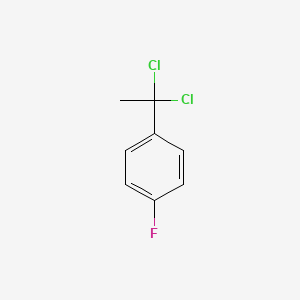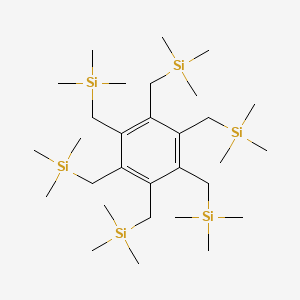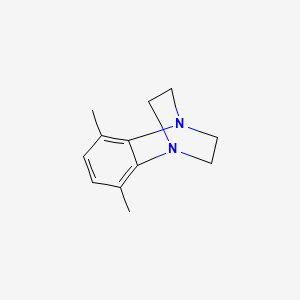
4-(2-Pentyloxyallyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Pentyloxyallyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a 2-pentyloxyallyl group. Morpholine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications, due to their unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(2-Pentyloxyallyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-pentyloxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for morpholine derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
4-(2-Pentyloxyallyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups into the morpholine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Pentyloxyallyl)morpholine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new therapeutic agents.
Medicine: Morpholine derivatives are explored for their potential use in treating various medical conditions, including cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industrial applications, this compound is used as a corrosion inhibitor, solvent, and emulsifier. Its chemical stability and compatibility with other substances make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-Pentyloxyallyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
In the context of antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
4-(2-Pentyloxyallyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness. Similar compounds include:
Morpholine: The parent compound, which lacks the 2-pentyloxyallyl group. It is widely used in organic synthesis and industrial applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom. It is commonly used as a solvent and catalyst in organic reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.
The presence of the 2-pentyloxyallyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other morpholine derivatives.
Propriétés
Numéro CAS |
64039-14-1 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
4-(2-pentoxyprop-2-enyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-3-4-5-8-15-12(2)11-13-6-9-14-10-7-13/h2-11H2,1H3 |
Clé InChI |
XQCLEJKRQIAVJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=C)CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

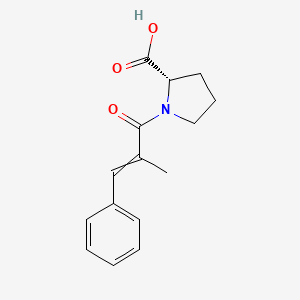
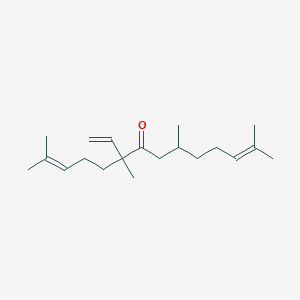
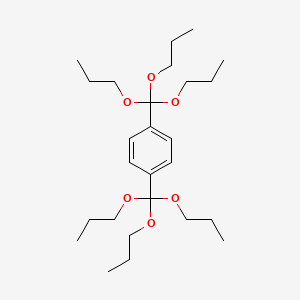

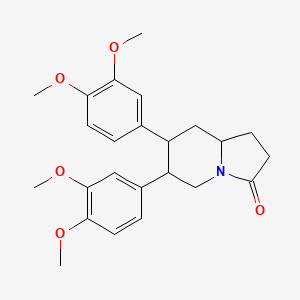
stannane](/img/structure/B14485260.png)
